

Application Notes and Protocols: Thromboxane B2-Biotin Competitive ELISA

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Compound of Interest

Compound Name: *Thromboxane B2-biotin*

Cat. No.: *B10765189*

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These application notes provide a detailed protocol for the quantitative determination of Thromboxane B2 (TXB2) in biological samples using a competitive enzyme-linked immunosorbent assay (ELISA). This document is intended for researchers, scientists, and drug development professionals.

Thromboxane B2 is the stable, inactive metabolite of Thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction.^{[1][2]} The measurement of TXB2 is a reliable indicator of TXA2 production and is crucial in studies related to inflammation, hemostasis, and cardiovascular diseases.^{[3][4][5]}

Principle of the Assay

This competitive ELISA is based on the competition between TXB2 in the sample and a fixed amount of biotinylated TXB2 for a limited number of binding sites on a specific anti-TXB2 antibody. The microplate is pre-coated with an antibody that captures the anti-TXB2 antibody. During incubation, the TXB2 present in the sample competes with the biotin-labeled TXB2 for binding to the specific antibody. Following a wash step to remove unbound substances, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated TXB2. The subsequent addition of a TMB substrate solution results in color development, which is inversely proportional to the amount of TXB2 in the sample. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm.^{[4][6][7][8][9]}

Data Presentation

The following table represents typical data obtained from a Thromboxane B2 competitive ELISA. The optical density (OD) decreases as the concentration of Thromboxane B2 increases.

Standard Concentration (pg/mL)	Average Optical Density (450 nm)
0	2.450
15.63	1.980
31.25	1.550
62.5	1.100
125	0.750
250	0.480
500	0.300
1000	0.180

Experimental Protocols

This protocol provides a general procedure. For optimal results, it is recommended to refer to the specific instructions provided with your ELISA kit.

Materials and Reagents:

- 96-well microplate pre-coated with a capture antibody
- Thromboxane B2 Standard
- Biotinylated Thromboxane B2
- Anti-Thromboxane B2 Antibody
- Streptavidin-HRP Conjugate
- Wash Buffer (20X or 30X concentrate)

- Assay Diluent
- TMB Substrate
- Stop Solution
- Plate sealers
- Microplate reader capable of measuring absorbance at 450 nm
- Pipettes and pipette tips
- Deionized or distilled water
- Microplate shaker (optional)

Sample Preparation:

- Serum: Allow blood to clot for at least 30 minutes at room temperature. Centrifuge at 1000 x g for 15 minutes. Collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[\[10\]](#)
- Plasma: Collect blood into tubes containing an anticoagulant such as EDTA or heparin. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection. Collect the plasma and assay immediately or aliquot and store at -20°C or -80°C.[\[10\]](#)
- Cell Culture Supernatants: Centrifuge cell culture media at 1000 x g for 20 minutes to remove debris. Collect the supernatant and assay immediately or aliquot and store at -20°C or -80°C.[\[6\]](#)[\[10\]](#)
- Urine, Saliva, and other Biological Fluids: Centrifuge samples at 1000 x g for 20 minutes to remove particulates. Assay immediately or aliquot and store at -20°C or -80°C.[\[3\]](#)[\[4\]](#)

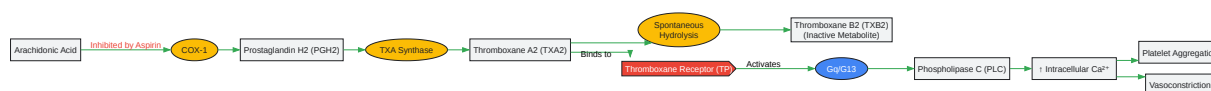
Assay Procedure:

- Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare working solutions of Wash Buffer, Biotinylated TXB2, and Streptavidin-HRP as instructed by the kit manufacturer.

- **Standard Preparation:** Prepare a serial dilution of the Thromboxane B2 Standard to create a standard curve.
- **Assay Setup:** Determine the number of wells required for standards, samples, and blanks. It is recommended to run all standards and samples in duplicate.
- **Competitive Reaction:**
 - Add 50 µL of standard or sample to the appropriate wells.
 - Add 50 µL of Biotinylated Thromboxane B2 to each well.
 - Add 50 µL of anti-Thromboxane B2 antibody to each well.
 - Cover the plate with a sealer and incubate for 1-2 hours at 37°C or room temperature, as specified by the kit.[\[5\]](#)[\[11\]](#)
- **Washing:** Aspirate or decant the contents of each well. Wash the plate 3-5 times with 300 µL of 1X Wash Buffer per well. Ensure complete removal of liquid after the final wash by inverting the plate and tapping it on a clean paper towel.[\[5\]](#)[\[11\]](#)
- **Conjugate Incubation:** Add 100 µL of Streptavidin-HRP conjugate to each well. Cover the plate and incubate for 30-60 minutes at 37°C or room temperature.[\[6\]](#)[\[11\]](#)
- **Washing:** Repeat the wash step as described in step 5.
- **Substrate Incubation:** Add 90-100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at 37°C or room temperature in the dark.[\[5\]](#)[\[6\]](#)[\[11\]](#)
- **Stopping the Reaction:** Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
- **Data Collection:** Read the optical density of each well at 450 nm within 10-15 minutes of adding the Stop Solution.
- **Data Analysis:** Calculate the average absorbance for each set of duplicate standards and samples. Plot a standard curve with the concentration of the standards on the x-axis and the

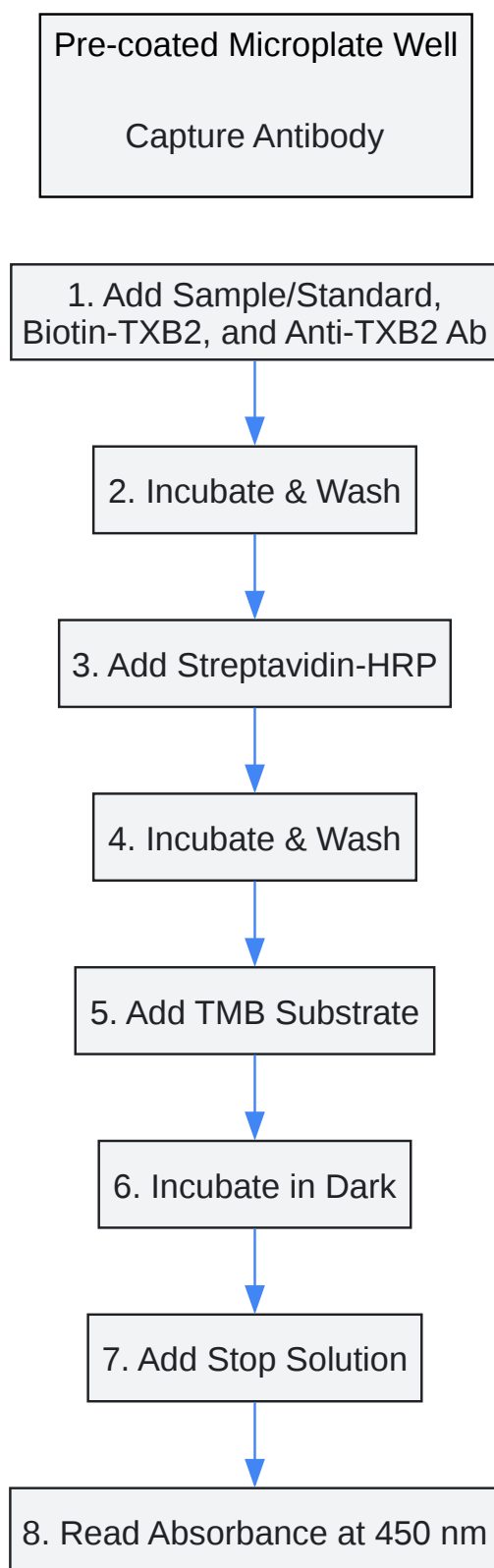
corresponding mean absorbance on the y-axis. Determine the concentration of Thromboxane B2 in the samples by interpolating from the standard curve.

Visualizations



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Caption: Thromboxane A2 synthesis and signaling pathway.



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Caption: Competitive ELISA workflow for Thromboxane B2.

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